FIIN-1 exerts its biological activity by inhibiting the kinase activity of FGFRs. [, ] It functions as an ATP-competitive inhibitor, competing with ATP for binding to the kinase domain of FGFRs, thereby blocking downstream signaling cascades. [, ] Specifically, FIIN-1 has demonstrated inhibitory effects against FGFR1, FGFR2, FGFR3, and FGFR4. []
FIIN-1 has shown promising results in preclinical studies as a potential therapeutic agent for various cancers, including squamous cell lung carcinoma (lung SCC). []
Research has identified mutations in the Fibroblast Growth Factor Receptor 2 (FGFR2) gene in a subset of lung SCC patients. [] These mutations are hypothesized to be oncogenic drivers of tumorigenesis. In vitro studies utilizing NIH-3T3 cells expressing mutated FGFR2 demonstrated anchorage-independent colony formation, a hallmark of cellular transformation. [] Notably, treatment with FIIN-1 effectively inhibited this colony formation, suggesting its potential as a targeted therapy for lung SCC patients harboring activating FGFR2 mutations. []
FIIN-1, alongside its derivative FIIN-2, has been employed in studying calcium signaling during tooth development. []
Researchers utilized a rat dental epithelial cell line (SF2-G-GECO) to investigate spontaneous calcium responses. [] These cells, known to differentiate into ameloblasts (enamel-forming cells), were treated with FIIN-2 to elucidate the role of FGFR signaling in calcium signaling dynamics. [] Findings suggest that FIIN-2, a close analogue of FIIN-1, can modulate the frequency of spontaneous calcium responses in these cells, implicating FGFR signaling in tooth development processes. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2